molecular formula C18H14BrNO5 B15006535 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-4-bromo-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-4-bromo-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B15006535
M. Wt: 404.2 g/mol
InChI Key: SJXSNMXBXJIRLV-UHFFFAOYSA-N
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Description

3-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]-4-BROMO-3-HYDROXY-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]-4-BROMO-3-HYDROXY-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, including the formation of the benzodioxole moiety and the subsequent introduction of the indole structure. One common method involves the reaction of catechol with dihalomethanes in the presence of a concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts . The resulting intermediate is then subjected to further reactions to introduce the bromine atom and the hydroxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]-4-BROMO-3-HYDROXY-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while nucleophilic substitution of the bromine atom can result in various substituted derivatives.

Scientific Research Applications

3-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]-4-BROMO-3-HYDROXY-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]-4-BROMO-3-HYDROXY-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, its cytotoxic effects on cancer cells may be mediated through the induction of apoptosis and cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]-4-BROMO-3-HYDROXY-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C18H14BrNO5

Molecular Weight

404.2 g/mol

IUPAC Name

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-4-bromo-3-hydroxy-5-methyl-1H-indol-2-one

InChI

InChI=1S/C18H14BrNO5/c1-9-2-4-11-15(16(9)19)18(23,17(22)20-11)7-12(21)10-3-5-13-14(6-10)25-8-24-13/h2-6,23H,7-8H2,1H3,(H,20,22)

InChI Key

SJXSNMXBXJIRLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)C2(CC(=O)C3=CC4=C(C=C3)OCO4)O)Br

Origin of Product

United States

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